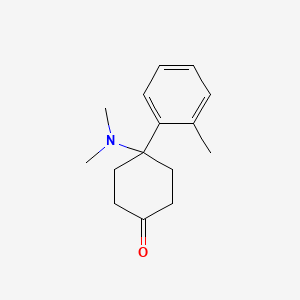
2-(2,3-Dimethylbutan-2-yl)-1,3,2-dioxaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dimethylbutan-2-yl)-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by the presence of a boron atom within a dioxaborinane ring structure, which imparts unique chemical properties and reactivity. It is used in various scientific research applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylbutan-2-yl)-1,3,2-dioxaborinane typically involves the reaction of 2,3-dimethylbutan-2-ol with boric acid or boron trihalides under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by Lewis acids to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure consistent product quality. The reaction mixture is typically subjected to distillation or recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3-Dimethylbutan-2-yl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the compound into borohydrides.
Substitution: The boron atom in the dioxaborinane ring can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like alkyl halides are employed.
Major Products Formed
Oxidation: Boronic acids and borate esters.
Reduction: Borohydrides.
Substitution: Halogenated or alkylated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-(2,3-Dimethylbutan-2-yl)-1,3,2-dioxaborinane is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of boron-containing biomolecules and their interactions.
Industry: Used in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2-(2,3-Dimethylbutan-2-yl)-1,3,2-dioxaborinane involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with hydroxyl and amino groups, making it useful in catalysis and molecular recognition. The dioxaborinane ring structure also allows for unique reactivity patterns, enabling the compound to participate in a wide range of chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dimethylbutan-2-yl boronic acid
- 2,3-Dimethylbutan-2-yl borate ester
- 2,3-Dimethylbutan-2-yl borohydride
Uniqueness
2-(2,3-Dimethylbutan-2-yl)-1,3,2-dioxaborinane is unique due to its dioxaborinane ring structure, which imparts distinct chemical properties and reactivity compared to other boron-containing compounds. This uniqueness makes it valuable in specific applications where traditional boronic acids or borate esters may not be suitable.
Propiedades
Número CAS |
63689-74-7 |
|---|---|
Fórmula molecular |
C9H19BO2 |
Peso molecular |
170.06 g/mol |
Nombre IUPAC |
2-(2,3-dimethylbutan-2-yl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C9H19BO2/c1-8(2)9(3,4)10-11-6-5-7-12-10/h8H,5-7H2,1-4H3 |
Clave InChI |
PJTAILSYTAOBJN-UHFFFAOYSA-N |
SMILES canónico |
B1(OCCCO1)C(C)(C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


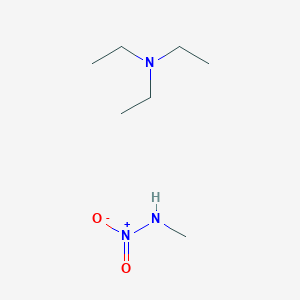
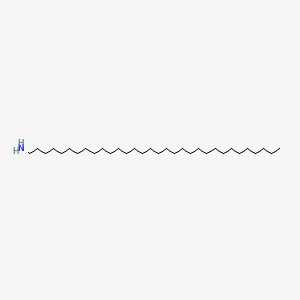
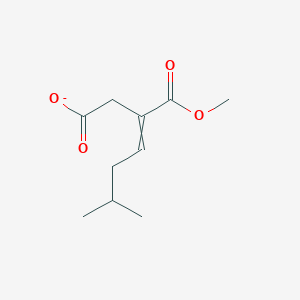
![5-Methyl-1-{(2R,5R)-4-oxo-5-[(triphenylmethoxy)methyl]oxolan-2-yl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14486185.png)
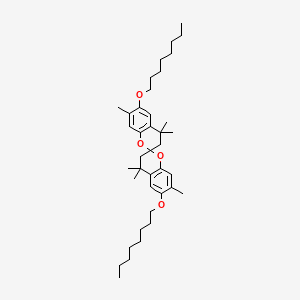
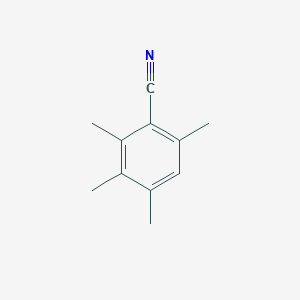
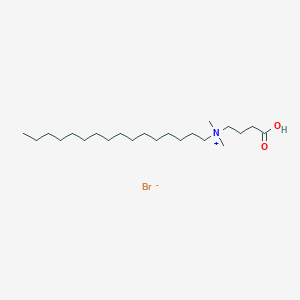
![Dimethyl [bromo(difluoro)methyl]phosphonate](/img/structure/B14486209.png)

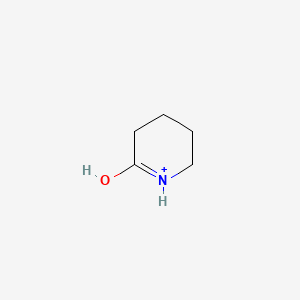
![1-([1,1'-Biphenyl]-2-yl)-1H-pyrrole-2,5-dione](/img/structure/B14486221.png)
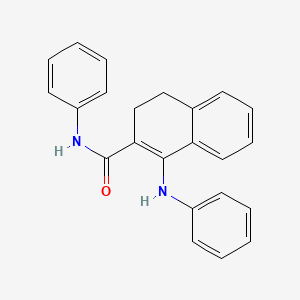
![2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyridine](/img/structure/B14486239.png)
